molecular formula C7H9N3O2 B3376402 2-cyano-N'-(3-oxobutan-2-ylidene)acetohydrazide CAS No. 119248-33-8

2-cyano-N'-(3-oxobutan-2-ylidene)acetohydrazide

Cat. No.: B3376402
CAS No.: 119248-33-8
M. Wt: 167.17 g/mol
InChI Key: KYBBSJHBCODQTM-WEVVVXLNSA-N
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Description

Significance of Hydrazone Scaffolds in Organic Synthesis

Hydrazones are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (C=N) adjacent to a nitrogen-nitrogen single bond (N-N). This structure, often represented as R₁R₂C=NNH₂, imparts a unique reactivity profile that has been extensively exploited in organic synthesis.

The significance of hydrazone scaffolds lies in their versatility. They can act as both electrophiles and nucleophiles, participating in a wide array of chemical transformations. The C=N bond can undergo addition reactions, while the nitrogen atoms can act as nucleophiles. This dual reactivity allows for the construction of a diverse range of molecular architectures.

Furthermore, hydrazones are key intermediates in the synthesis of various heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings. researchgate.net Many biologically active molecules, including pharmaceuticals and natural products, feature heterocyclic cores. The ability of hydrazones to readily undergo cyclization reactions makes them indispensable tools for medicinal chemists and synthetic organic chemists.

Role of Cyanoacetohydrazides as β-Functional Intermediates

Cyanoacetohydrazides are organic compounds that contain a cyano group (-C≡N) and an acetohydrazide group (-C(O)NHNH₂) attached to the same methylene (B1212753) (-CH₂-) carbon. This arrangement makes them β-functional intermediates, meaning they have two reactive functional groups positioned in a specific relationship to each other.

The presence of the electron-withdrawing cyano group makes the adjacent methylene protons acidic, allowing for the formation of a carbanion. This carbanion can then participate in a variety of carbon-carbon bond-forming reactions. Simultaneously, the hydrazide functionality can react with electrophiles, such as aldehydes and ketones, to form hydrazones.

This dual functionality makes cyanoacetohydrazides highly valuable in the synthesis of polyfunctionalized heterocyclic compounds. arkat-usa.orgresearchgate.net They serve as precursors for a wide range of heterocycles, including pyrazoles, pyridines, and thiazoles. researchgate.netnih.gov The cyano group often participates in cyclization reactions, leading to the formation of nitrogen-containing rings.

Structural and Synthetic Context of 2-cyano-N'-(3-oxobutan-2-ylidene)acetohydrazide

The compound 2-cyano-N'-(3-oxobutan-2-ylidene)acetohydrazide, with the chemical formula C₇H₉N₃O₂, is the product of the condensation reaction between cyanoacetic acid hydrazide and 2,3-butanedione (diacetyl). This reaction forms the characteristic hydrazone linkage.

Table 1: Physicochemical Properties of 2-cyano-N'-(3-oxobutan-2-ylidene)acetohydrazide

PropertyValue
CAS Number 119248-33-8 sigmaaldrich.com
Molecular Weight 167.17 g/mol sigmaaldrich.com
Melting Point 133-134 °C sigmaaldrich.com
Physical Form Powder sigmaaldrich.com
IUPAC Name 2-cyano-N'-[(E)-1-methyl-2-oxopropylidene]acetohydrazide sigmaaldrich.com

This data is based on available chemical information.

The structure of this molecule is particularly interesting because it combines the reactive features of both a hydrazone and a cyanoacetohydrazide. The presence of the cyano group, the active methylene group, the carbonyl group, and the hydrazone linkage provides multiple sites for further chemical transformations. This makes 2-cyano-N'-(3-oxobutan-2-ylidene)acetohydrazide a highly versatile starting material for the synthesis of a variety of heterocyclic systems. For example, it can be used to synthesize pyrazole (B372694), pyridine (B92270), and thiazole (B1198619) derivatives through reactions that target its various functional groups. mdpi.comderpharmachemica.com

Table 2: Key Functional Groups of 2-cyano-N'-(3-oxobutan-2-ylidene)acetohydrazide and Their Synthetic Potential

Functional GroupChemical FormulaRole in Synthesis
Cyano Group-C≡NParticipates in cyclization reactions, can be hydrolyzed to a carboxylic acid.
Active Methylene Group-CH₂-Can be deprotonated to form a nucleophilic carbanion for C-C bond formation.
Carbonyl GroupC=OCan act as an electrophile, reacting with nucleophiles.
Hydrazone LinkageC=N-NH-Can be hydrolyzed, or the nitrogen atoms can act as nucleophiles.

The strategic combination of these functional groups within a single molecule underscores the importance of 2-cyano-N'-(3-oxobutan-2-ylidene)acetohydrazide as a valuable synthon in the field of organic chemistry. Its ability to serve as a precursor to a wide range of complex and potentially biologically active molecules makes it a subject of ongoing interest for synthetic chemists.

Properties

IUPAC Name

2-cyano-N-[(E)-3-oxobutan-2-ylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-5(6(2)11)9-10-7(12)3-4-8/h3H2,1-2H3,(H,10,12)/b9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBBSJHBCODQTM-WEVVVXLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CC#N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CC#N)/C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of 2 Cyano N 3 Oxobutan 2 Ylidene Acetohydrazide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of cyanoacetohydrazide derivatives in solution. Analysis of ¹H and ¹³C NMR spectra allows for the detailed mapping of the proton and carbon environments, while advanced techniques can elucidate complex stereochemical aspects.

The ¹H NMR spectra of 2-cyanoacetohydrazide (B512044) derivatives provide key diagnostic signals. The active methylene (B1212753) protons (–CH₂–) of the cyanoacetyl group typically appear as a singlet. For instance, in 2-cyano-N'-(4-(2-oxo-2-phenylethoxy)benzylidene)acetohydrazide, the methylene protons are observed at a chemical shift (δ) of 4.16 ppm. cu.edu.eg Another characteristic signal is the D₂O exchangeable singlet for the amide proton (–NH–), which is often found downfield due to its acidic nature and involvement in hydrogen bonding. In various derivatives, this signal appears in the range of δ 10.45-11.83 ppm. cu.edu.eg

In derivatives formed through Knoevenagel condensation, new vinylic proton signals (–CH=) emerge, providing evidence of the reaction's success. These signals, along with the disappearance of the active methylene proton signal, confirm the formation of the new C=C bond. cu.edu.eg

Table 1: Selected ¹H NMR Chemical Shifts (δ, ppm) for 2-cyanoacetohydrazide Derivatives

Compound/Derivative Methylene Protons (CH₂) Amide Proton (NH) Other Key Signals
2-cyano-N'-(4-(2-oxo-2-phenylethoxy)benzylidene)acetohydrazide 4.16 11.65 5.65 (–O–CH₂–)
Arylmethylene derivative 4a - 10.45 Vinylic and aryl protons

¹³C NMR spectroscopy complements ¹H NMR by providing detailed information about the carbon framework. The spectrum of a typical 2-cyanoacetohydrazide derivative displays characteristic signals for the carbonyl (C=O) and cyano (C≡N) groups. For example, in 2-cyano-N'-(4-(2-oxo-2-phenylethoxy)benzylidene)acetohydrazide, the carbonyl carbons and the cyano carbon appear at δ 194.1, 164.5, and 126.6 ppm, respectively. cu.edu.eg The presence and position of these signals are crucial for confirming the integrity of the core structure. Aromatic and other aliphatic carbon signals appear in their expected regions, allowing for a full characterization of the carbon skeleton. cu.edu.egresearchgate.net

Table 2: Characteristic ¹³C NMR Chemical Shifts (δ, ppm) for Functional Groups

Functional Group Typical Chemical Shift Range (ppm) Example: Derivative 2 cu.edu.eg Example: Derivative 4a cu.edu.eg
Carbonyl (C=O) 160-200 194.1, 164.5 185.5, 171.1
Cyano (C≡N) 115-127 126.6 116.6

Geometric isomerism around the imine C=N double bond is a critical structural feature of hydrazones. NMR spectroscopy is a powerful method to determine the preferred configuration in solution. For N-acylhydrazones, the E isomer is generally more stable and predominantly observed, particularly in polar solvents like DMSO-d₆. semanticscholar.org The Z isomer can sometimes be detected in less polar solvents where intramolecular hydrogen bonding might stabilize this configuration. semanticscholar.org

The existence of duplicate signals in ¹H or ¹³C NMR spectra does not always indicate an E/Z mixture. It can also signify the presence of rotational conformers (synperiplanar and antiperiplanar) due to restricted rotation around the N-N or C-N amide bonds. semanticscholar.org The ratio of these conformers can be calculated from the integration of the paired peaks in the ¹H NMR spectrum. semanticscholar.org In some cases, two-dimensional NMR techniques like NOESY can be employed to definitively distinguish between E and Z isomers by observing through-space correlations between specific protons. reddit.com

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within the molecule. The spectra of 2-cyano-N'-(3-oxobutan-2-ylidene)acetohydrazide derivatives show characteristic absorption bands that confirm their structural identity.

The main vibrational bands include:

N–H Stretching: A band in the region of 3137–3436 cm⁻¹ corresponds to the N–H stretching vibration of the amide group. cu.edu.egderpharmachemica.com The position and broadness of this band can indicate its involvement in hydrogen bonding.

C≡N Stretching: A sharp, medium-intensity band appears in the 2184–2261 cm⁻¹ range, which is characteristic of the nitrile group. cu.edu.egderpharmachemica.com

C=O Stretching: Strong absorption bands for the carbonyl groups are typically observed between 1653 and 1712 cm⁻¹. Often, two distinct C=O bands can be seen, corresponding to the different carbonyl environments within the molecule. cu.edu.egderpharmachemica.comkau.edu.sa

C=N Stretching: The imine group shows a stretching vibration in the range of 1599-1650 cm⁻¹. semanticscholar.org

The presence of hydrogen bonding, both intramolecular (e.g., O–H···N) and intermolecular (e.g., N–H···O), can cause shifts in band positions and changes in band shapes, particularly a broadening of the N-H and O-H stretching bands. kau.edu.saresearchgate.netlibretexts.org

Table 3: Key IR Absorption Frequencies (cm⁻¹) for 2-cyanoacetohydrazide Derivatives

Functional Group Derivative 2 cu.edu.eg Derivative 4a cu.edu.eg Derivative 4 derpharmachemica.com General Range uniroma1.it
N–H Stretch 3436 3423 3137 3200-3500
C≡N Stretch 2261 2200 2184 2220-2260

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Determination

Mass spectrometry provides crucial information on the molecular weight and structural composition of the synthesized compounds by analyzing their mass-to-charge ratio (m/z). Electron Ionization (EI-MS) is commonly used for these derivatives. The mass spectrum typically shows a molecular ion peak (M⁺), which confirms the molecular formula of the compound. cu.edu.eg

The fragmentation pattern offers further structural proof. For instance, the mass spectrum of 2-cyano-N'-(4-(2-oxo-2-phenylethoxy)benzylidene)acetohydrazide shows a molecular ion peak at m/z = 321, consistent with its molecular formula C₁₈H₁₅N₃O₃. cu.edu.eg Common fragmentation pathways for related structures involve the cleavage of amide bonds, loss of small molecules or radicals (like CO, H₂O, or alkyl radicals), and fragmentation of substituent groups, leading to a series of characteristic daughter ions that help in elucidating the molecule's structure. raco.catnih.govwvu.edu For example, the base peak in the spectrum of one derivative was observed at m/z=77, corresponding to a phenyl moiety. derpharmachemica.com

Table 4: Molecular Ion Peaks from Mass Spectrometry Data

Compound/Derivative Molecular Formula Calculated Mass Observed m/z (M⁺)
Derivative 2 cu.edu.eg C₁₈H₁₅N₃O₃ 321.33 321
Derivative 4a cu.edu.eg C₂₅H₁₉N₃O₃ 409.44 409
Derivative 6a derpharmachemica.com Not specified - 417

Single-Crystal X-ray Diffraction for Definitive Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and torsional angles in the solid state. Studies on various 2-cyanoacetohydrazide derivatives consistently show that the molecule adopts an E configuration with respect to the C=N double bond. researchgate.netnih.gov

The cyanoacetohydrazide moiety is often observed to be nearly planar. nih.govnih.gov For example, in (E)-2-cyano-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide, this moiety is nearly planar and forms a dihedral angle of 13.8 (1)° with the trimethoxy phenyl ring. nih.gov

The crystal packing is typically stabilized by a network of intermolecular hydrogen bonds. A common and recurring supramolecular motif is the formation of inversion dimers through pairs of N–H···O hydrogen bonds, which generate characteristic R₂²(8) loops. nih.govnih.govnih.gov These dimers can be further linked by other weak interactions, such as C–H···O, C–H···N, or π–π stacking, to build up a three-dimensional network. nih.govnih.govnih.gov

Table 5: Selected Crystallographic Data for 2-cyanoacetohydrazide Derivatives

Parameter 2-cyano-N′-[(E)-1-(2-oxo-2H-chromen-3-yl)ethylidene]acetohydrazide nih.gov (E)-2-cyano-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide nih.gov
Crystal System Monoclinic Monoclinic
Space Group P2₁/c P2₁/c
a (Å) 10.4755 (2) 13.9944 (8)
b (Å) 15.8283 (3) 11.0371 (7)
c (Å) 8.2650 (2) 9.0560 (5)
β (˚) 106.982 (2) 99.936 (2)

| Key Supramolecular Interaction | N–H···O hydrogen bonds forming R₂²(8) loops | N–H···O and C–H···O hydrogen bonds |

Conformational Analysis and Torsion Angles

The conformation of 2-cyano-N'-(3-oxobutan-2-ylidene)acetohydrazide derivatives is characterized by the planarity of the core cyanoacetohydrazide group and the rotational flexibility around single bonds. In the crystalline state, the cyanoacetohydrazide moiety is often observed to be nearly planar. For instance, in 2-cyano-N′-(cyclohexylidene)acetohydrazide, the r.m.s. deviation for the non-hydrogen atoms of this group is a mere 0.031 Å. researchgate.netnih.govunifr.chaucegypt.edu This planarity is crucial for the electronic delocalization within the molecule.

Specific torsion angles within the hydrazone linkage provide further insight into the molecular conformation. For example, in 2-cyano-N′-[1-(pyridin-2-yl)ethylidene]acetohydrazide, the molecule adopts a trans conformation about the C=N double bond, with the torsion angles for C6-N2-N3-C8, N2-N3-C8-C9, and N3-C8-C9-C10 being 4.8 (3)°, 5.1 (3)°, and 6.5 (3)°, respectively. nih.gov These small torsion angles highlight the tendency of the extended backbone to remain relatively flat.

CompoundDihedral Angle (°)Key Torsion Angles (°)Reference
2-cyano-N′-(cyclohexylidene)acetohydrazide64.08 (4)O—C—N—H = -5 researchgate.netnih.gov
(E)-2-cyano-N′-(3,4,5-trimethoxybenzylidene)acetohydrazide13.8 (1)- nih.gov
(E)-2-cyano-N′-(1,2,3,4-tetrahydronaphthalen-1-ylidene)acetohydrazide9.56 (6)- researchgate.net
2-cyano-N′-[1-(pyridin-2-yl)ethylidene]acetohydrazide24.08 (12) (pyridine ring to –C=O(CH₂)CN)C6-N2-N3-C8 = 4.8 (3), N2-N3-C8-C9 = 5.1 (3), N3-C8-C9-C10 = 6.5 (3) nih.gov

Intermolecular Interactions: Hydrogen Bonding Networks (e.g., N—H⋯O, C—H⋯N, C—H⋯O)

The crystal packing of these derivatives is predominantly governed by a network of intermolecular hydrogen bonds. The presence of hydrogen bond donors (N-H, C-H) and acceptors (O=C, N≡C, and heteroatoms in substituents) facilitates the formation of robust supramolecular architectures.

A recurrent motif is the formation of inversion dimers through pairs of N—H⋯O hydrogen bonds, which generate R²₂(8) graph-set loops. nih.gov This is observed in compounds like 2-cyano-N′-[(E)-1-(2-oxo-2H-chromen-3-yl)ethylidene]acetohydrazide and (E)-2-cyano-N′-(1,2,3,4-tetrahydronaphthalen-1-ylidene)acetohydrazide. researchgate.netnih.gov In some cases, these dimer linkages are further reinforced by C—H⋯O interactions, creating R²₂(14) loops, as seen in 2-cyano-N′-(cyclohexylidene)acetohydrazide. nih.govunifr.chaucegypt.edu

These primary dimeric structures are then interconnected into more complex assemblies through weaker hydrogen bonds. For instance, C—H⋯N interactions involving the cyanide nitrogen are common. In 2-cyano-N′-(cyclohexylidene)acetohydrazide, these interactions link the dimers into ladders along the scirp.org direction. researchgate.netnih.govunifr.chaucegypt.edu Similarly, in 2-cyano-N′-[(E)-1-(2-oxo-2H-chromen-3-yl)ethylidene]acetohydrazide, the dimers are linked by C—H⋯N and C—H⋯O interactions, ultimately forming a three-dimensional network. nih.gov

CompoundHydrogen Bond TypesSupramolecular MotifReference
2-cyano-N′-[(E)-1-(2-oxo-2H-chromen-3-yl)ethylidene]acetohydrazideN—H⋯O, C—H⋯N, C—H⋯OInversion dimers (R²₂(8)), 3D network nih.gov
2-cyano-N′-(cyclohexylidene)acetohydrazideN—H⋯O, C—H⋯O, C—H⋯NInversion dimers (R²₂(8) and R²₂(14)), ladders researchgate.netnih.gov
(E)-2-cyano-N′-(1,2,3,4-tetrahydronaphthalen-1-ylidene)acetohydrazideN—H⋯O, C—H⋯NInversion dimers (R²₂(8)), chains researchgate.net
(E)-2-cyano-N′-(3,4,5-trimethoxybenzylidene)acetohydrazideN—H⋯O, C—H⋯OInversion dimers, chains (C(4)) nih.gov

π–π Stacking Interactions in Crystalline Architectures

In derivatives containing aromatic or heteroaromatic rings, π–π stacking interactions can play a significant role in the stabilization of the crystal lattice. These interactions occur when the planar surfaces of the aromatic rings are in close, parallel proximity, allowing for favorable electrostatic interactions between their π-electron systems.

Contributions to Crystallographic Databases

The detailed structural characterization of 2-cyano-N'-(3-oxobutan-2-ylidene)acetohydrazide derivatives has led to significant contributions to crystallographic databases, most notably the Cambridge Crystallographic Data Centre (CCDC). The deposition of crystallographic data, including atomic coordinates, bond lengths, bond angles, and torsion angles, is a standard practice in the scientific community.

These contributions are invaluable for several reasons. Firstly, they provide a permanent and accessible record of the determined crystal structures, allowing other researchers to access and utilize the data for their own studies. Secondly, the aggregation of this data in databases like the CCDC enables large-scale statistical analyses of structural parameters, leading to a deeper understanding of chemical bonding and intermolecular interactions. For instance, the data from these compounds enriches the understanding of hydrogen bonding patterns and conformational preferences in hydrazone systems. The availability of this data is often cited in research articles, with statements such as "These data can be obtained free of charge from the Cambridge Crystallographic Data Center via www.ccdc.cam.ac.uk," followed by a specific deposition number. scirp.org This practice ensures the reproducibility of crystallographic results and fosters collaboration and advancement within the fields of chemistry and materials science.

Chemical Reactivity and Mechanistic Pathways of 2 Cyano N 3 Oxobutan 2 Ylidene Acetohydrazide

Reactivity of the Cyano Group

The cyano (—C≡N) group in 2-cyano-N'-(3-oxobutan-2-ylidene)acetohydrazide is a potent electron-withdrawing group, significantly influencing the reactivity of the adjacent methylene (B1212753) group. The carbon atom of the cyano group is electrophilic, making it susceptible to nucleophilic attack. libretexts.org While the triple bond is generally stable, it can participate in addition reactions under specific conditions, often catalyzed by acids or bases. For instance, in acidic media, the nitrogen atom can be protonated, enhancing the electrophilicity of the carbon and facilitating the addition of nucleophiles like water, which can lead to the formation of an amide or carboxylic acid upon hydrolysis. libretexts.org

The electron-withdrawing nature of the cyano group is crucial for the acidity of the α-protons of the methylene group, a key aspect of the molecule's reactivity profile. nih.gov This electronic effect stabilizes the carbanion formed upon deprotonation, making the methylene group a potent nucleophile.

Reactivity of the Hydrazone Moiety (C=N-NH)

The hydrazone moiety (C=N-NH) is a critical reactive center in 2-cyano-N'-(3-oxobutan-2-ylidene)acetohydrazide. It possesses both nucleophilic and electrophilic characteristics. The nitrogen atom of the NH group has a lone pair of electrons, rendering it nucleophilic and capable of attacking electrophilic centers. Conversely, the carbon atom of the C=N bond is electrophilic and can be attacked by nucleophiles.

The hydrazone linkage can undergo a variety of transformations, including cyclization reactions to form stable heterocyclic rings. researchgate.net The presence of the NH proton allows for tautomerization, which can influence the regioselectivity of its reactions. Under certain conditions, the C=N bond can be cleaved through hydrolysis, though this is generally less facile than the reactions involving the other functional groups. The hydrazone moiety is also a key participant in condensation reactions, where it can react with various carbonyl compounds. researchgate.net

Reactivity of the Active Methylene Group (—CH₂—CN)

The methylene group (—CH₂—) flanked by the electron-withdrawing cyano and acetyl groups is highly activated, making its protons acidic. This "active methylene" character is a cornerstone of the reactivity of 2-cyano-N'-(3-oxobutan-2-ylidene)acetohydrazide. The acidity of these protons allows for easy deprotonation by a base to form a stabilized carbanion. This carbanion is a strong nucleophile and can participate in a wide array of carbon-carbon bond-forming reactions.

Key reactions involving the active methylene group include:

Knoevenagel Condensation: Reaction with aldehydes and ketones to form α,β-unsaturated compounds. periodikos.com.brwikipedia.org

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

Alkylation and Acylation: Reaction with alkyl halides and acyl halides, respectively.

The reactivity of the active methylene group makes 2-cyano-N'-(3-oxobutan-2-ylidene)acetohydrazide a valuable building block in organic synthesis.

Nucleophilic and Electrophilic Reaction Pathways

The diverse functional groups within 2-cyano-N'-(3-oxobutan-2-ylidene)acetohydrazide allow it to participate in both nucleophilic and electrophilic reactions.

Nucleophilic Character: The molecule possesses several nucleophilic centers:

The nitrogen atom of the hydrazone's NH group.

The oxygen atom of the carbonyl group.

The carbanion generated from the deprotonation of the active methylene group.

These nucleophilic sites can attack a variety of electrophiles, leading to the formation of new bonds and the synthesis of more complex molecules. For instance, the hydrazone nitrogen can attack carbonyl carbons in intramolecular cyclizations. acs.org

Electrophilic Character: The primary electrophilic centers are:

The carbon atom of the cyano group. libretexts.org

The carbon atom of the hydrazone's C=N bond.

The carbonyl carbon of the acetohydrazide moiety.

These sites are susceptible to attack by a range of nucleophiles, initiating addition or substitution reactions. The electrophilicity of these centers can be enhanced by protonation or coordination to a Lewis acid.

Cyclization Reactions and Ring Closure Mechanisms

2-Cyano-N'-(3-oxobutan-2-ylidene)acetohydrazide is a versatile precursor for the synthesis of a wide variety of heterocyclic compounds through intramolecular cyclization reactions. rsc.orgchempap.org These reactions are often triggered by the interaction between the different functional groups within the molecule, leading to the formation of stable five- or six-membered rings.

Common cyclization pathways include:

Formation of Pyrazoles: The hydrazone moiety can react with the carbonyl group of the butanone fragment or an external reagent to form pyrazole (B372694) derivatives.

Formation of Pyridines and Pyridones: The active methylene and cyano groups can react with suitable precursors to construct pyridine (B92270) rings.

Formation of 1,2,4-Triazines: The hydrazone can undergo cyclization with appropriate reagents to yield triazine systems. chempap.org

The mechanism of these cyclizations typically involves an initial nucleophilic attack from one part of the molecule (e.g., the hydrazone nitrogen or the active methylene carbanion) onto an electrophilic center (e.g., a carbonyl carbon or the cyano carbon), followed by a dehydration or elimination step to form the stable heterocyclic ring.

Reactant(s)Product TypeReaction Conditions
2-Cyano-N'-(3-oxobutan-2-ylidene)acetohydrazide (intramolecular)Pyrazole derivativeHeating in a suitable solvent, possibly with a catalyst
2-Cyano-N'-(3-oxobutan-2-ylidene)acetohydrazide and a dicarbonyl compoundPyridine derivativeBase-catalyzed condensation
2-Cyano-N'-(3-oxobutan-2-ylidene)acetohydrazide and an ortho-aminoaryl ketoneQuinoline derivativeAcid-catalyzed condensation and cyclization

Condensation and Addition Reactions

Condensation and addition reactions are fundamental to the chemical reactivity of 2-cyano-N'-(3-oxobutan-2-ylidene)acetohydrazide, primarily involving its active methylene group and hydrazone moiety.

Condensation Reactions: The active methylene group readily participates in Knoevenagel condensation reactions with aldehydes and ketones. periodikos.com.brwikipedia.org This reaction is typically base-catalyzed and involves the formation of a new carbon-carbon double bond. For example, reaction with an aromatic aldehyde would yield an arylidene derivative. The mechanism involves the deprotonation of the active methylene group to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration leads to the final condensed product. periodikos.com.br

Addition Reactions: The nucleophilic character of the active methylene carbanion also allows it to participate in Michael addition reactions with α,β-unsaturated compounds. This 1,4-conjugate addition is a powerful tool for carbon-carbon bond formation. Furthermore, the C=N bond of the hydrazone can undergo nucleophilic addition, although this is generally less common than reactions at the active methylene site.

Reaction TypeReactantFunctional Group InvolvedProduct Type
Knoevenagel CondensationAromatic AldehydeActive Methylene Groupα,β-Unsaturated Ketone
Michael Additionα,β-Unsaturated EsterActive Methylene GroupAdduct with a new C-C bond
Nucleophilic AdditionGrignard ReagentCyano GroupKetone (after hydrolysis)

Computational and Theoretical Investigations of 2 Cyano N 3 Oxobutan 2 Ylidene Acetohydrazide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons) of molecules. mdpi.com It is widely applied to predict molecular properties and reactivity.

Geometry Optimization and Energetic Stability

A fundamental step in computational analysis is geometry optimization. This process calculates the lowest energy arrangement of atoms in the molecule, predicting its most stable three-dimensional shape. The output provides precise bond lengths, bond angles, and dihedral angles. For hydrazones, which can exist as E/Z isomers and different tautomeric forms (keto/enol), DFT can determine the most energetically stable form, indicating which conformation is most likely to be observed experimentally. nih.govrsc.org

Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy level suggests a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy level indicates a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a key indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.gov This analysis helps predict how the molecule will interact with other chemical species.

Fukui Functions for Predicting Reaction Sites

Fukui functions are reactivity descriptors derived from DFT that identify which atoms within a molecule are most susceptible to different types of chemical attack. faccts.denih.gov They are used to pinpoint specific reaction sites:

f+: Predicts the most likely site for a nucleophilic attack (attack by an electron-rich species).

f-: Predicts the most likely site for an electrophilic attack (attack by an electron-poor species).

f0: Predicts the most likely site for a radical attack.

By calculating these values for each atom in 2-cyano-N'-(3-oxobutan-2-ylidene)acetohydrazide, one could predict how it would react in various chemical environments. nih.govnih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is used to study the behavior of molecules in their electronic excited states. researchgate.net This is particularly important for understanding how a molecule interacts with light. TD-DFT calculations can predict the electronic absorption spectra (UV-Visible spectra) of a compound, including the absorption wavelengths (λmax) and corresponding electronic transitions (e.g., from HOMO to LUMO). nih.gov These theoretical predictions can be directly compared with experimental spectroscopic data to validate the computational model and interpret the observed spectral features. rsc.orgresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. nih.gov For flexible molecules like hydrazones, MD simulations are used to explore the "conformational landscape"—the full range of shapes and orientations the molecule can adopt at a given temperature. nih.gov By simulating the molecule's motion over nanoseconds, researchers can identify the most stable and frequently occurring conformations, understand the transitions between them, and analyze how the molecule's shape is influenced by its environment (e.g., in a solvent). nih.govmdpi.com This information is critical for understanding how the molecule might interact with biological targets like proteins. nih.gov

Future Research Perspectives and Emerging Directions

Development of Novel Synthetic Pathways

Furthermore, the exploration of novel catalytic systems represents a promising frontier. The use of heterogeneous catalysts, such as metal-organic frameworks (MOFs) or magnetic nanoparticles, could facilitate easier catalyst recovery and reuse, aligning with the principles of sustainable chemistry. Future synthetic strategies could also involve flow chemistry, enabling safer, more scalable, and highly controlled production of the target compound and its derivatives.

Exploration of New Derivatization Reactions and Heterocyclic Scaffolds

The inherent reactivity of 2-cyano-N'-(3-oxobutan-2-ylidene)acetohydrazide, conferred by its cyano, hydrazone, and ketone functionalities, makes it an ideal precursor for a diverse range of heterocyclic compounds. researchgate.netresearchgate.netarkat-usa.org Cyanoacetohydrazides are well-established synthons for synthesizing five- and six-membered heterocycles, as well as more complex fused-ring systems. arkat-usa.orgsemanticscholar.org

Future investigations should focus on exploiting this reactivity. For instance, the active methylene (B1212753) group can participate in Knoevenagel condensations with various aldehydes and ketones. ekb.egperiodikos.com.br The hydrazone moiety can undergo cyclization reactions with various reagents to form pyrazoles, while the cyano group is a key participant in the synthesis of pyridines and pyrimidines. arkat-usa.orgnih.gov The dicarbonyl portion of the molecule also offers a rich site for reactions, for example, with binucleophiles to form other heterocyclic rings. A systematic exploration of these reactions could lead to novel molecular libraries with potential applications in medicinal chemistry and materials science. nih.govnih.gov

Table 1: Potential Heterocyclic Scaffolds from 2-cyano-N'-(3-oxobutan-2-ylidene)acetohydrazide
Reactant TypePotential Heterocyclic ProductKey Functional Group Involved
Aryl/heteryl aldehydesAcrylohydrazide derivativesActive methylene group
Hydrazine derivativesPyrazole (B372694) derivativesDicarbonyl moiety
Malononitrile, Ethyl cyanoacetate (B8463686)Pyridine (B92270), Pyridinone derivativesCyano group, Active methylene
Isatin (B1672199), cyclic ketonesSpiro compoundsActive methylene group
Thioglycolic acidThiazolidinone derivativesHydrazone C=N bond
Carbon disulfideThiadiazole derivativesHydrazide moiety

Advanced Structural Studies of Complex Systems

While standard spectroscopic techniques like NMR, IR, and mass spectrometry are essential for routine characterization, advanced structural studies are crucial for a deeper understanding of the molecule and its derivatives. nih.gov Single-crystal X-ray diffraction, in particular, provides unambiguous determination of the three-dimensional molecular structure. asianpubs.orgeurjchem.com

Future work should aim to crystallize 2-cyano-N'-(3-oxobutan-2-ylidene)acetohydrazide and its key derivatives to analyze their solid-state conformations, stereochemistry, and intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.net This information is invaluable for understanding structure-property relationships and for rational drug design. For complex systems, such as co-crystals or host-guest complexes, advanced solid-state NMR and high-resolution mass spectrometry techniques could provide further structural insights.

Table 2: Example Crystallographic Data for an Analogous Acetohydrazide Derivative asianpubs.org
ParameterValue
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)8.306(1)
b (Å)12.220(1)
c (Å)14.853(2)
β (°)104.899(1)
Volume (ų)1456.8(3)

Deeper Computational Probes into Reactivity and Properties

Computational chemistry offers powerful tools to complement experimental research. compchem.nlnih.gov Future studies on 2-cyano-N'-(3-oxobutan-2-ylidene)acetohydrazide should leverage molecular modeling to gain deeper insights into its electronic structure, reactivity, and potential biological activity. rsc.org

Density Functional Theory (DFT) calculations can be employed to determine optimized molecular geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential maps. nih.gov This information helps in predicting the most reactive sites for electrophilic and nucleophilic attack, thereby guiding the design of new synthetic reactions. nih.gov Furthermore, molecular dynamics simulations can provide insights into the conformational flexibility of the molecule and its interactions with biological targets like proteins or DNA. pagepress.org Virtual screening of derivatives through molecular docking studies can help prioritize compounds for synthesis and biological evaluation, accelerating the discovery process. rsc.org

Design Principles for Multifunctional Chemical Entities

The acetohydrazide scaffold is a known pharmacophore present in numerous biologically active compounds. ekb.eg A key future direction is the rational design of multifunctional entities based on the 2-cyano-N'-(3-oxobutan-2-ylidene)acetohydrazide core. This involves a structure-activity relationship (SAR) approach, where systematic modifications to the molecule's structure are correlated with changes in its functional properties.

For example, by reacting the core molecule with different aromatic aldehydes, a library of derivatives can be created and screened for various biological activities, such as anticancer or antimicrobial properties. nih.govresearchgate.net The design strategy could involve linking the core scaffold to other known bioactive moieties to create hybrid molecules with potentially synergistic or novel modes of action. researchgate.net This approach moves beyond single-target agents towards developing compounds that can modulate multiple biological pathways, a strategy of growing interest in treating complex diseases.

Green Chemistry Approaches in Synthesis of Acetohydrazide Derivatives

The principles of green chemistry are increasingly integral to modern chemical synthesis. Future research on the synthesis of 2-cyano-N'-(3-oxobutan-2-ylidene)acetohydrazide and its derivatives should prioritize environmentally benign methods. researchgate.net This includes the use of safer, renewable solvents like ethanol (B145695) or water, replacing hazardous organic solvents.

Catalysis is another key area for green innovation. The development of reusable organocatalysts, such as L-proline, or biocatalysts could offer mild and selective reaction conditions. researchgate.net Furthermore, alternative energy sources like microwave irradiation or ultrasonication can significantly reduce reaction times and energy consumption compared to conventional heating. semanticscholar.org Mechanochemical methods, such as grinding reactants together in a ball mill, offer a solvent-free approach that is highly efficient and minimizes waste. researchgate.net Adopting these green methodologies will be crucial for the sustainable development and application of this class of compounds.

Table 3: Comparison of Conventional vs. Green Synthetic Approaches
ParameterConventional ApproachGreen Chemistry Approach
SolventOrganic solvents (e.g., DMF, Dioxane)Water, Ethanol, or solvent-free
CatalystHomogeneous bases (e.g., Piperidine)Reusable catalysts (e.g., L-proline, nanoparticles)
Energy SourceConventional heating (reflux)Microwave, Ultrasonication, Grinding
Reaction TimeHours to daysMinutes to hours
Work-upSolvent extraction, Column chromatographyFiltration, Recrystallization

Q & A

Q. What are the standard synthetic routes and characterization techniques for 2-cyano-N'-(3-oxobutan-2-ylidene)acetohydrazide?

The compound is typically synthesized via condensation of cyanoacetohydrazide with β-diketones or their equivalents under reflux conditions in ethanol or methanol. Key steps include optimizing molar ratios (e.g., 1:1.2 hydrazide:ketone) and reaction times (6–12 hours). Characterization involves:

  • FT-IR to confirm the presence of C=O (1650–1700 cm⁻¹), C≡N (2200–2250 cm⁻¹), and N-H stretches (3100–3300 cm⁻¹).
  • ¹H/¹³C NMR to verify the hydrazone linkage (δ 8.5–9.5 ppm for N=CH protons) and ketone-derived resonances.
  • Mass spectrometry to confirm molecular ion peaks and fragmentation patterns .

Q. How do substituents on the ketone moiety influence the compound’s reactivity and stability?

Electron-withdrawing groups (e.g., nitro, chloro) on the ketone increase electrophilicity, accelerating condensation but may reduce solubility. Steric hindrance from bulky substituents (e.g., phenyl) can lower reaction yields. Stability is assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), with decomposition temperatures typically >150°C .

Q. What crystallographic methods are used to determine the molecular conformation of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

  • Space group (e.g., monoclinic P21/c for similar hydrazones).
  • Bond angles and dihedrals (e.g., C=N bond length ~1.28 Å, confirming double-bond character).
  • Hydrogen-bonding networks (e.g., N-H···O interactions stabilizing the lattice) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the compound’s bioactivity and binding modes?

  • Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, a low energy gap (<3 eV) suggests potential charge-transfer interactions in enzyme inhibition.
  • Molecular docking (e.g., AutoDock Vina) models binding to targets like xanthine oxidase (XO). The hydrazone’s cyano and ketone groups form hydrogen bonds with active-site residues (e.g., Arg880, Glu802), as seen in IC50 values <20 μM .

Q. How do conflicting spectral data (e.g., NMR vs. SC-XRD) arise, and how are they resolved?

Discrepancies may stem from dynamic effects in solution (e.g., tautomerism) versus static crystal structures. For example, NMR may show averaged signals for keto-enol tautomers, while SC-XRD reveals a single conformation. Hybrid approaches, such as variable-temperature NMR and solid-state IR, reconcile these differences .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

  • Catalysis : Piperidine or acetic acid as catalysts enhance condensation efficiency.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Microwave-assisted synthesis reduces reaction times (e.g., from 12 hours to 30 minutes) with comparable yields (~50–60%) .

Q. How does the compound’s electronic structure influence its nonlinear optical (NLO) properties?

The conjugated hydrazone backbone and electron-withdrawing cyano group enhance hyperpolarizability (β), measured via Kurtz-Perry powder technique . DFT calculations show dipole moments >5 Debye, suggesting potential for NLO applications in materials science .

Q. What are the challenges in scaling up synthesis while maintaining purity for pharmacological studies?

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical but time-consuming. Alternatives like recrystallization (ethanol/water) offer scalability.
  • Byproduct control : Monitoring via HPLC ensures <2% impurities.
  • Stability : Lyophilization prevents hydrolysis of the hydrazone linkage during storage .

Methodological Guidance

9. Designing experiments to assess enzymatic inhibition mechanisms:

  • Kinetic assays : Use Michaelis-Menten plots to determine inhibition type (competitive/uncompetitive). For XO, measure uric acid production at 295 nm.
  • IC50 determination : Dose-response curves with logarithmic concentrations (1–100 μM).
  • Docking validation : Compare computed binding energies (ΔG) with experimental IC50 values .

10. Analyzing substituent effects on bioactivity using QSAR models:
Quantitative Structure-Activity Relationship (QSAR) models incorporate descriptors like logP, molar refractivity, and Hammett σ constants. For example, electron-withdrawing substituents at the phenyl ring correlate with improved XO inhibition (R² >0.85) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.